2-Fluoro-3-hydroxy-5-nitrobenzoic acid
Description
Contextualization within Halogenated and Nitrated Aromatic Carboxylic Acids
Halogenated and nitrated aromatic carboxylic acids are cornerstone compounds in medicinal chemistry and materials science. The introduction of halogens and nitro groups onto a benzoic acid framework drastically alters the electronic properties and reactivity of the parent molecule. Halogenation can enhance lipophilicity and metabolic stability, while nitration introduces a strong electron-withdrawing group that is also a versatile synthetic handle, often serving as a precursor to an amino group. These compounds are frequently used as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Strategic Importance as a Molecular Scaffold and Building Block
The true value of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid lies in its potential as a versatile molecular scaffold. Each of its four distinct functional groups offers a site for chemical modification, allowing for the systematic construction of diverse and complex molecular architectures.
For instance, related compounds like 2-fluoro-5-nitrobenzoic acid are utilized in the synthesis of polycyclic heterocycles such as dibenz[b,f]oxazepin-11(10H)-ones and β-turn cyclic peptidomimetics. ossila.comsigmaaldrich.com The fluorine atom in these precursors is susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming new carbon-heteroatom bonds. Similarly, the carboxylic acid group can be converted into esters, amides, or other functionalities, while the nitro group can be reduced to an amine, opening up another avenue for derivatization. The hydroxyl group adds another layer of reactivity, capable of forming ethers or esters. This multi-functionality makes the compound a highly valuable building block for creating libraries of novel compounds for drug discovery and other applications.
Overview of Current Research Trajectories and Gaps
A comprehensive review of scientific literature reveals a significant gap in research focused specifically on the this compound isomer. While its constituent parts and many of its isomers are subjects of study, this particular arrangement of substituents remains largely unexplored.
This gap presents a clear opportunity for future research. Potential trajectories include:
Novel Synthesis Routes: Developing efficient and regioselective methods for the synthesis of this specific isomer.
Medicinal Chemistry: Using it as a starting material for novel therapeutics. The combination of a hydrogen-bond-donating hydroxyl group, a metabolically stabilizing fluorine atom, and a synthetically versatile nitro group makes it an attractive scaffold for kinase inhibitors, anti-infective agents, or central nervous system drugs.
Materials Science: Exploring its use in the synthesis of novel polymers or functional dyes, where the electronic properties imparted by the substituents could be advantageous.
Chemical Biology: Developing fluorinated probes for bioimaging or as tools to study biological processes, an area where compounds like 2-fluoro-5-nitrobenzoic acid have already found use. ossila.com
Significance of Fluorine, Hydroxyl, and Nitro Substituents in Aromatic Systems
The chemical personality of this compound is a direct result of the synergistic and competing electronic effects of its substituents.
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). In medicinal chemistry, the incorporation of fluorine can enhance drug potency, increase metabolic stability by blocking sites of oxidation, and improve bioavailability by modulating lipophilicity.
Hydroxyl Group: The hydroxyl group (-OH) is a strongly activating substituent. It donates electron density to the aromatic ring through a powerful resonance effect (+M) and also acts as a hydrogen bond donor, which can be crucial for molecular recognition at a biological target.
Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Synthetically, its most important role is often as a precursor to the amino (-NH₂) group via reduction.
The interplay of these groups on the benzoic acid core creates a unique electronic environment. The strong withdrawing effects of the fluorine and nitro groups increase the acidity of the carboxylic acid. The positions of these groups also dictate the reactivity of the ring towards further substitution, creating a complex but potentially very useful synthetic intermediate.
Data Tables
Table 1: Physicochemical Properties of Fluoro-hydroxy-nitrobenzoic Acid Isomers
| Property | 3-fluoro-2-hydroxy-5-nitrobenzoic acid appchemical.com | 2-Fluoro-4-hydroxy-5-nitrobenzoic acid appchemical.com | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid |
| CAS Number | 1554087-06-7 | 1565054-28-5 | 130046-91-2 |
| Molecular Formula | C₇H₄FNO₅ | C₇H₄FNO₅ | C₇H₄FNO₅ |
| Molecular Weight | 201.11 g/mol | 201.11 g/mol | 201.11 g/mol |
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Electronic Effect | Influence on Reactivity | Common Role in Synthesis |
| -F (Fluoro) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Deactivating (overall) for electrophilic substitution | Enhances stability, modulates acidity, can act as a leaving group in SNAr |
| -OH (Hydroxyl) | Weak Inductive Withdrawal (-I), Strong Resonance Donation (+M) | Activating (overall) for electrophilic substitution | Directs incoming electrophiles, participates in H-bonding, can be converted to ether/ester |
| -NO₂ (Nitro) | Strong Inductive Withdrawal (-I), Strong Resonance Withdrawal (-M) | Strongly deactivating for electrophilic substitution, activating for nucleophilic substitution | Directs incoming electrophiles to meta position, readily reduced to an amine (-NH₂) |
| -COOH (Carboxylic Acid) | Inductive and Resonance Withdrawal (-I, -M) | Deactivating for electrophilic substitution | Can be converted to esters, amides, acid chlorides; directs incoming electrophiles to meta position |
Structure
3D Structure
Properties
Molecular Formula |
C7H4FNO5 |
|---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10/h1-2,10H,(H,11,12) |
InChI Key |
LVBKWYGTFMKBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 3 Hydroxy 5 Nitrobenzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-fluoro-3-hydroxy-5-nitrobenzoic acid reveals several possible disconnections. The most logical approaches involve disconnecting the functional groups from the aromatic ring, leading to simpler, more readily available starting materials.
Key disconnections can be envisioned as follows:
C-NO₂ Bond Disconnection: This suggests an electrophilic nitration of a 2-fluoro-3-hydroxybenzoic acid precursor. The success of this step would heavily depend on the directing effects of the existing fluorine and hydroxyl groups.
C-F Bond Disconnection: This points towards a fluorination reaction on a 3-hydroxy-5-nitrobenzoic acid backbone. This could potentially be achieved through either electrophilic or nucleophilic fluorination methods.
C-OH Bond Disconnection: This implies a hydroxylation of a 2-fluoro-5-nitrobenzoic acid derivative. This is often a challenging transformation on an aromatic ring.
C-COOH Bond Disconnection: This leads back to a 2-fluoro-3-hydroxy-5-nitrotoluene or a corresponding benzaldehyde (B42025), which could be oxidized to the desired carboxylic acid. This is a common and often high-yielding transformation.
Based on this analysis, several synthetic strategies can be proposed, each with its own set of advantages and potential challenges.
**2.2. Approaches from Precursors
One of the most direct conceptual routes to this compound is the nitration of a 2-fluoro-3-hydroxybenzoic acid precursor. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
The hydroxyl group (-OH) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org The fluorine atom (-F) is a deactivating group but is also an ortho, para-director. unizin.orglibretexts.org The carboxylic acid group (-COOH) is a deactivating group and a meta-director. quora.com
In a 2-fluoro-3-hydroxybenzoic acid molecule, the positions ortho and para to the strongly activating hydroxyl group are C4, C6, and C2. The position para to the hydroxyl group (C6) is sterically hindered by the adjacent carboxylic acid group. The position ortho to the hydroxyl group and meta to the carboxylic acid group (C4) would be a likely candidate for substitution. However, the position para to the fluorine atom and also ortho to the hydroxyl group (C5) is another potential site for nitration. The interplay of these directing effects would likely lead to a mixture of isomers, necessitating careful purification.
| Precursor | Reagents | Conditions | Potential Product(s) | Reference (Analogous) |
| 3-Hydroxybenzoic acid | Ce(NH₄)₂(NO₃)₆ | Acetonitrile, 20°C | 3-Hydroxy-4-nitrobenzoic acid | chemicalbook.com |
| Salicylic acid | Nitric acid | Acetic acid | 2-Hydroxy-5-nitrobenzoic acid | nbinno.com |
This table presents data for analogous nitration reactions to illustrate potential conditions.
An alternative approach involves the introduction of the fluorine atom at a later stage of the synthesis, for instance, by fluorination of a 3-hydroxy-5-nitrobenzoic acid intermediate. This can be approached via electrophilic or nucleophilic pathways.
Electrophilic fluorination of an activated aromatic ring, such as a phenol (B47542) derivative, is a viable option. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for this purpose. wikipedia.org The hydroxyl group in 3-hydroxy-5-nitrobenzoic acid would activate the ring towards electrophilic attack, primarily at the positions ortho to it (C2 and C4). The nitro and carboxyl groups are deactivating, which might necessitate forcing conditions.
| Reaction Type | Precursor | Reagents | Conditions | Potential Product | Reference (Analogous) |
| Electrophilic Fluorination | Phenolic derivatives | NFSI, Selectfluor® | Various solvents | Fluorinated phenol | wikipedia.org |
| Nucleophilic Fluorination | 1-Arylbenziodoxolones | Fluoride salts | Polar aprotic solvents | 2-Fluorobenzoic acids | umn.eduarkat-usa.org |
This table illustrates general conditions for fluorination reactions that could be adapted for the target synthesis.
The introduction of a hydroxyl group onto a pre-functionalized aromatic ring can be challenging. A potential precursor for this route would be 2-fluoro-5-nitrobenzoic acid. Direct hydroxylation of such a deactivated ring is generally difficult.
One possible strategy could involve nucleophilic aromatic substitution (SNAr) of a leaving group at the C3 position. However, activating the ring for SNAr at this position would require strongly electron-withdrawing groups appropriately positioned, which are not present in 2-fluoro-5-nitrobenzoic acid.
A more classical approach would involve the introduction of an amino group, followed by diazotization and subsequent hydrolysis to the phenol. For example, starting from a suitable aminofluoronitrobenzoic acid precursor, the amino group could be converted to a diazonium salt, which can then be decomposed in the presence of water to yield the desired hydroxyl group.
A patented method for the synthesis of 2,4-difluoro-3-hydroxybenzoic acid involves the hydrolysis of a nitrile group with simultaneous demethylation of a methoxy (B1213986) group. google.com Another approach describes the synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid via nucleophilic substitution with sodium hydroxide. chemicalbook.com These examples suggest that under the right conditions, a fluorine atom could potentially be substituted by a hydroxyl group.
| Reaction Type | Precursor | General Method | Potential Product | Reference (Analogous) |
| Nucleophilic Substitution | 2,4-Difluorobenzoic acid | NaOH, DMSO, 130°C | 4-Fluoro-2-hydroxybenzoic acid | chemicalbook.com |
| Diazotization-Hydrolysis | Aromatic amine | NaNO₂, H₂SO₄; then H₂O, heat | Phenol | General textbook knowledge |
This table provides examples of hydroxylation methods on aromatic systems.
A highly convergent and often efficient strategy involves the late-stage oxidation of a methyl or aldehyde group to a carboxylic acid. The precursor for this route would be 2-fluoro-3-hydroxy-5-nitrotoluene or 2-fluoro-3-hydroxy-5-nitrobenzaldehyde. The oxidation of substituted toluenes and benzaldehydes to their corresponding benzoic acids is a well-established transformation in organic synthesis.
Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), nitric acid, or catalytic oxidation systems. google.comresearchgate.netwikipedia.orgmagtech.com.cn For instance, the oxidation of nitrotoluenes to nitrobenzoic acids has been extensively studied. google.comresearchgate.netbjut.edu.cn Similarly, the oxidation of 2-fluoro-3-nitrotoluene (B1317587) to 2-fluoro-3-nitrobenzoic acid has been reported with high yield using sodium dichromate. chemicalbook.com
The key challenge in this approach is the synthesis of the substituted toluene (B28343) or benzaldehyde precursor. This would likely involve a multi-step sequence to correctly install the fluoro, hydroxyl, and nitro groups on the toluene ring with the desired regiochemistry.
| Precursor | Oxidizing Agent(s) | Conditions | Product | Yield | Reference (Analogous) |
| 2-Nitrotoluene | Nitric Acid | N/A | 2-Nitrobenzoic acid | N/A | wikipedia.org |
| p-Nitrotoluene | KMnO₄, PEG-600 | 95°C, 3h | p-Nitrobenzoic acid | 51.6% | magtech.com.cn |
| 2-Fluoro-3-nitrotoluene | Sodium dichromate | Isopropanol/water, 25°C, 3h | 2-Fluoro-3-nitrobenzoic acid | 96% | chemicalbook.com |
| o-Nitrotoluene | Air, NAPI, Co(OAc)₂, Mn(OAc)₂ | 130°C | o-Nitrobenzoic acid | 51% | researchgate.net |
This table summarizes conditions for the oxidation of toluene derivatives to benzoic acids.
Novel Synthetic Routes and Process Optimization
Given the challenges associated with controlling regioselectivity in the electrophilic substitution steps (nitration and fluorination) on a highly substituted ring, novel synthetic routes could focus on building the aromatic ring with the desired substitution pattern already in place, for example, through cycloaddition reactions. However, such approaches are often more complex and less practical for small-scale synthesis.
A more promising avenue for novel synthesis and process optimization lies in the strategic combination of the approaches discussed above. For instance, a route starting from a commercially available, appropriately substituted precursor that requires fewer, high-yielding steps would be ideal.
Process optimization for any of the proposed routes would involve:
Fine-tuning reaction conditions: Systematically varying temperature, reaction time, solvent, and catalyst to maximize the yield of the desired isomer and minimize by-product formation in the nitration or fluorination steps.
Investigating alternative reagents: For the fluorination step, exploring a range of modern electrophilic fluorinating agents could lead to improved regioselectivity and yield.
Developing efficient purification methods: Given the likelihood of isomer formation, the development of robust chromatographic or crystallization-based purification protocols would be crucial for obtaining the target compound in high purity.
The oxidation of a toluene precursor appears to be one of the more robust and high-yielding final steps. Therefore, a focus on the efficient and regioselective synthesis of 2-fluoro-3-hydroxy-5-nitrotoluene would be a logical direction for developing a practical and scalable synthesis of this compound.
Development of Regioselective and Chemoselective Transformations
The key to synthesizing this compound lies in the strategic and regioselective introduction of the fluoro, hydroxyl, and nitro groups onto the benzoic acid backbone. The order of these transformations is critical to ensure the correct final arrangement of the substituents.
One potential synthetic approach could commence with a commercially available fluorinated benzoic acid, such as 2-fluorobenzoic acid or 3-fluorobenzoic acid, and proceed through a series of electrophilic aromatic substitution reactions. For instance, the nitration of a fluorobenzoic acid could be a key step. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Therefore, the nitration of 2-fluorobenzoic acid would be expected to yield a mixture of isomers, with the nitro group potentially being introduced at the 3- or 5-position. Subsequent hydroxylation would then be required to introduce the hydroxyl group at the 3-position, a transformation that can be challenging to achieve with high regioselectivity.
Alternatively, a synthesis could begin with a molecule that already contains the hydroxyl and nitro groups in the desired relative positions. For example, starting with a substituted phenol, the challenge would then be the regioselective introduction of the fluorine and carboxylic acid functionalities.
A plausible multi-step synthesis could involve the following conceptual pathway, although it must be emphasized that this is a theoretical route based on the synthesis of analogous compounds:
Nitration of a Substituted Phenol: The synthesis could start with a readily available fluorinated phenol. For example, the nitration of 2-fluorophenol (B130384) would likely lead to a mixture of nitrated products. The directing effects of the hydroxyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups would need to be carefully managed to favor the formation of 2-fluoro-4-nitrophenol (B1220534) or 2-fluoro-6-nitrophenol.
Introduction of the Carboxylic Acid Group: The introduction of the carboxylic acid group could be achieved through various methods, such as the Kolbe-Schmitt reaction or through the oxidation of a methyl group if starting from a cresol (B1669610) derivative.
Functional Group Interconversion: It might be necessary to protect certain functional groups during the synthesis to prevent unwanted side reactions. For example, the hydroxyl group could be protected as a methyl ether, which can be deprotected at a later stage.
The development of highly regioselective and chemoselective transformations is an active area of research in organic synthesis. For the synthesis of this compound, this would likely involve the use of specific catalysts or directing groups to control the position of the incoming substituents.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches could be considered.
Traditional nitration reactions often employ a mixture of concentrated nitric acid and sulfuric acid, which are highly corrosive and produce significant amounts of acidic waste. Greener alternatives to this "mixed acid" method are being actively explored. These include the use of solid acid catalysts, such as zeolites or clays, which can be easily separated from the reaction mixture and potentially reused. Other approaches involve the use of milder nitrating agents, such as metal nitrates in the presence of an acid catalyst, which can offer improved safety and reduced environmental impact. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. gordon.edu
The choice of solvent is another important consideration in green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally benign alternatives, such as water or supercritical fluids. Solvent-free reaction conditions, where the reactants are mixed directly without a solvent, represent an ideal green chemistry scenario.
A summary of potential green chemistry approaches applicable to the synthesis of this compound is presented in the table below.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Designing a synthetic route with high atom economy and minimizing by-product formation. |
| Safer Chemicals | Using less hazardous nitrating agents and avoiding highly corrosive acids. |
| Safer Solvents and Auxiliaries | Employing water or other green solvents, or conducting reactions under solvent-free conditions. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources, if feasible. |
| Catalysis | Employing reusable solid acid catalysts for nitration to reduce waste. |
Scalable Synthesis and Industrial Process Considerations
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the scalable synthesis of this compound, a robust and reproducible process would need to be developed.
Key considerations for industrial production would include:
Raw Material Sourcing: The availability and cost of the starting materials are crucial for the economic viability of the process.
Process Safety: The potential hazards associated with the reagents and reaction conditions, such as the use of strong acids or exothermic reactions, must be carefully managed. This includes implementing appropriate safety protocols and engineering controls.
Reaction Optimization: The reaction conditions, including temperature, pressure, reaction time, and catalyst loading, would need to be optimized to maximize the yield and purity of the product while minimizing the formation of by-products.
Work-up and Product Isolation: The procedures for isolating and purifying the final product must be efficient and scalable. This could involve techniques such as extraction, crystallization, and filtration.
Waste Management: The generation of waste streams must be minimized, and any waste produced must be treated and disposed of in an environmentally responsible manner.
Continuous flow chemistry is an emerging technology that offers several advantages for the scalable synthesis of fine chemicals and pharmaceuticals. In a continuous flow process, the reactants are continuously pumped through a reactor, allowing for better control over reaction parameters, improved heat and mass transfer, and enhanced safety. The nitration of aromatic compounds has been successfully demonstrated in continuous flow microreactors, which could be a viable approach for the industrial production of this compound. soton.ac.uk
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final product, this compound, is a critical step to ensure the desired level of purity is achieved. The choice of purification technique will depend on the physical and chemical properties of the compound and the nature of the impurities present.
Crystallization is a common and effective method for purifying solid organic compounds. ma.edu The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids, common recrystallization solvents include water, ethanol, or mixtures of solvents. alfa-chemistry.com
Chromatography is another powerful technique for the separation and purification of organic compounds. nih.gov Different types of chromatography can be employed, including:
Column Chromatography: This technique involves passing a solution of the mixture through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. The components of the mixture are separated based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, resulting in faster and more efficient separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is often used for the purification of aromatic carboxylic acids. nih.gov
Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds, such as carboxylic acids. The stationary phase contains charged functional groups that can reversibly bind to the ionic analyte.
Extraction is a technique used to separate a compound from a mixture based on its solubility in two immiscible liquids, typically water and an organic solvent. For carboxylic acids, the pH of the aqueous phase can be adjusted to control the solubility of the acid. At a pH below its pKa, the carboxylic acid will be in its protonated, less polar form and will be more soluble in the organic phase. At a pH above its pKa, it will be in its deprotonated, more polar carboxylate form and will be more soluble in the aqueous phase. This property can be exploited to separate carboxylic acids from non-acidic impurities.
The selection of the most appropriate purification and isolation techniques will depend on the specific impurities present at each stage of the synthesis of this compound. A combination of these techniques may be necessary to achieve the desired purity of the final product.
Chemical Reactivity and Transformational Chemistry of 2 Fluoro 3 Hydroxy 5 Nitrobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.
Esterification Reactions and Their Mechanisms
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final ester product.
Table 1: Microwave-Assisted Esterification of 4-Fluoro-3-nitrobenzoic Acid with Ethanol
| Entry | Temperature (°C) | Catalyst Addition | Total Irradiation Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 100 | Beginning | 15 (3 x 5 min) | Low |
| 2 | 130 | Beginning | 15 (3 x 5 min) | Moderate |
| 3 | 130 | Interval | 15 (3 x 5 min) | 78 |
| 4 | 150 | Interval | 15 (3 x 5 min) | High |
Data derived from studies on the analogous compound 4-Fluoro-3-nitrobenzoic acid. researchgate.net
This data suggests that 2-Fluoro-3-hydroxy-5-nitrobenzoic acid would likely undergo esterification under similar acidic conditions, though the presence of the additional hydroxyl group might necessitate the use of protecting groups to prevent side reactions.
Amidation and Peptide Coupling Reactions
Amidation involves the reaction of the carboxylic acid moiety with an amine to form an amide bond, also known as a peptide bond in the context of amino acids. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
Common methods for activation include:
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.
Use of Coupling Agents: In peptide synthesis, various coupling agents are used to facilitate the formation of the amide bond under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group, allowing for efficient reaction with the amine.
The synthesis of fluorinated benzamide (B126) isomers, such as X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide, demonstrates the formation of this type of amide linkage. In these structures, a substituted benzoic acid is coupled with an aminophenol, forming a stable, planar peptide bond. mdpi.com This indicates that this compound is a viable substrate for forming amide and peptide linkages through standard activation and coupling protocols.
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of simple aromatic carboxylic acids is generally difficult and requires harsh conditions, such as high temperatures and the use of metal catalysts, often copper. researchgate.net
The stability of the resulting carbanion intermediate is a key factor. Electron-withdrawing groups, like the nitro group in this compound, can help stabilize this intermediate, potentially facilitating the reaction. However, studies on various nitrobenzoic acids show that the reaction mechanism and rate are highly dependent on the solvent and the position of the substituents. oup.com For instance, the decarboxylation of m- and p-nitrobenzoic acids proceeds faster in basic solvents like aniline, whereas the ortho isomer is more stable under these conditions. oup.com
More advanced methods involve tandem reactions where decarboxylation is paired with other transformations. For example, multifunctional catalysts have been developed for the tandem reduction and decarboxylation of nitro-substituted hydroxybenzoic acids to produce valuable aminophenols. rwth-aachen.denih.gov Such a pathway could potentially convert this compound into 2-fluoro-4-aminophenol.
Transformations of the Nitro Group
The nitro group (-NO₂) is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine, which opens up further synthetic possibilities.
Reductive Amination Pathways to Aminobenzoic Acid Derivatives
The transformation of the nitro group into a primary amine is a fundamental reaction in organic synthesis. This reduction can be achieved using several methods:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl.
Once the nitro group of this compound is reduced to a primary amine, forming 5-Amino-2-fluoro-3-hydroxybenzoic acid , this new derivative can undergo reductive amination. Reductive amination (or reductive alkylation) is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.comwikipedia.org
The process occurs in two main steps within a single pot:
The primary amine reacts with the carbonyl compound to form an imine intermediate.
A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to the corresponding amine. masterorganicchemistry.com
This pathway provides a versatile route to a wide range of N-substituted aminobenzoic acid derivatives starting from the parent nitro compound. nih.gov
Reactions Yielding Azo, Azoxy, or Hydrazobenzene Derivatives
The reduction of aromatic nitro compounds can lead to various products depending on the reaction conditions, particularly the pH and the strength of the reducing agent.
Hydrazobenzene Derivatives: Reduction of a nitroaromatic compound under strong reducing conditions in an alkaline medium typically yields a hydrazobenzene (or 1,2-diarylhydrazine) derivative. Reagents such as zinc dust with aqueous sodium hydroxide or magnesium in methanol are commonly used for this transformation. acs.orgvedantu.comsciencemadness.org This involves the bimolecular coupling of two nitroarene molecules during the reduction process.
Azoxy Derivatives: Partial reduction of nitroaromatics can lead to azoxy compounds. This often occurs through the condensation of a nitroso (Ar-N=O) and a hydroxylamine (Ar-NHOH) intermediate, which are formed during the reduction sequence. researchgate.netnih.gov Specific reaction conditions, including electrochemical methods or enzymatic reactions, can be tuned to favor the formation of the azoxy product. nih.govnih.gov
Azo Derivatives: Azo compounds, characterized by an -N=N- double bond, can be synthesized from nitroaromatics through controlled reductive coupling. nih.govmdpi.comresearchgate.net This can be achieved using various catalysts and hydrogen sources. mdpi.com Alternatively, if the nitro group is first fully reduced to an amine, the resulting aromatic amine can be converted to a diazonium salt and then coupled with an electron-rich aromatic ring (like a phenol (B47542) or another amine) to form an azo dye. anjs.edu.iq
Table 2: Potential Products from the Reduction of the Nitro Group
| Product Class | General Structure | Typical Reaction Condition |
|---|---|---|
| Hydrazobenzene | Ar-NH-NH-Ar | Strong reduction, alkaline medium (e.g., Zn/NaOH) |
| Azoxy Compound | Ar-N=N⁺(-O⁻)-Ar | Mild/partial reduction, condensation of intermediates |
| Azo Compound | Ar-N=N-Ar | Controlled reductive coupling or diazo coupling |
Ar represents the 2-fluoro-3-hydroxy-5-carboxyphenyl group.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical modifications. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
Etherification Reactions
The hydroxyl group of this compound can undergo etherification to form the corresponding ether derivatives. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide.
A general representation of the etherification reaction is as follows:
This compound + R-X → 2-Fluoro-3-alkoxy-5-nitrobenzoic acid + HX
Where R is an alkyl or aryl group and X is a halide.
The reaction conditions for etherification can vary depending on the specific alkylating agent used. For instance, the synthesis of 3-alkoxy methyl benzoates from 3-hydroxy methyl benzoate has been achieved by refluxing with various alkyl halides in the presence of potassium carbonate in acetone. A similar approach could be applicable to this compound, likely after protecting the more acidic carboxylic acid group as an ester to prevent unwanted side reactions.
Table 1: Examples of Reagents for Etherification
| Alkylating Agent | Base | Solvent |
| Methyl iodide | Potassium carbonate | Acetone |
| Ethyl bromide | Sodium hydride | Tetrahydrofuran |
| Benzyl chloride | Sodium hydroxide | Ethanol |
Acylation and Other Derivatization Reactions
The hydroxyl group can also be acylated to form ester derivatives. This is typically achieved by reacting the compound with an acylating agent, such as an acid chloride or acid anhydride (B1165640), in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst.
A general acylation reaction can be depicted as:
This compound + R-COCl → 3-Acyloxy-2-fluoro-5-nitrobenzoic acid + HCl
Where R is an alkyl or aryl group.
The direct acylation of both the amino and hydroxyl groups of 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid has been demonstrated by heating with a lower-alkanoic acid anhydride, with or without a strong acid catalyst google.com. This suggests that the hydroxyl group of this compound would be amenable to acylation under similar conditions, again, likely after protection of the carboxylic acid functionality.
Table 2: Common Acylating Agents
| Acylating Agent | Base |
| Acetyl chloride | Pyridine (B92270) |
| Acetic anhydride | Sodium acetate |
| Benzoyl chloride | Triethylamine |
Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity
Hydrogen bonding plays a significant role in modulating the reactivity of the hydroxyl group. This compound has the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the adjacent fluorine atom. This type of hydrogen bond can increase the acidity of the hydroxyl group, making it more reactive in some cases. However, it can also sterically hinder the approach of reagents to the hydroxyl group, thereby decreasing its reactivity. The formation of a stable five or six-membered ring through hydrogen bonding is a determining factor for its occurrence. In the case of 3-hydroxybenzoic acid, intramolecular hydrogen bonding is not favored as the groups are too far apart quora.com. However, the ortho positioning of the fluoro and hydroxyl groups in the target molecule makes such an interaction plausible.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the nitro group, carboxylic acid group, or fluorine atom of a neighboring molecule. In the solid state, many benzoic acid derivatives form intermolecular hydrogen bonds, leading to dimeric structures quora.comquora.com. This can decrease the availability of the hydroxyl group for reactions by involving it in a hydrogen-bonded network. To overcome this, reactions involving the hydroxyl group are often carried out in polar, aprotic solvents that can disrupt these intermolecular interactions. Studies on ortho-hydroxybenzaldehydes and related compounds have quantified the energy of intramolecular hydrogen bonds, highlighting their significance in the molecule's structure and properties mdpi.com.
Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position and the carboxylic acid group in the meta position relative to the fluorine. The hydroxyl group, being ortho to the fluorine, also influences this reactivity.
Mechanistic Investigations of SNAr Processes
The classical mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the fluoride ion is expelled, and the aromaticity of the ring is restored.
However, recent studies have indicated that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step researchgate.net. The operative mechanism, whether stepwise or concerted, is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the aromatic substrate nih.govresearchgate.net. For this compound, the strong activation by the nitro group would favor the formation of a relatively stable Meisenheimer complex, suggesting a stepwise mechanism is likely for many nucleophiles.
Influence of Substituent Effects on SNAr Reactivity
The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring.
Nitro Group (-NO2): As a powerful electron-withdrawing group located para to the fluorine, the nitro group strongly activates the ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and contributes to the activation of the ring, although its effect is less pronounced than that of the nitro group. Its position meta to the fluorine means its activating effect is primarily inductive.
Hydroxyl Group (-OH): The hydroxyl group is generally considered an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its ortho position to the fluorine atom can lead to more complex effects. It can participate in hydrogen bonding with the incoming nucleophile, potentially catalyzing the reaction. Conversely, its steric bulk could hinder the approach of the nucleophile.
Fluorine Atom (-F): Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect contributes to the activation of the carbon it is attached to. Furthermore, fluoride is an excellent leaving group in SNAr reactions due to its ability to stabilize a negative charge.
The combined electronic effects of these substituents make the fluorine atom in this compound a prime site for nucleophilic attack. The analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo SNAr with a variety of oxygen, sulfur, and nitrogen nucleophiles, highlighting the susceptibility of such substituted rings to this type of reaction beilstein-journals.orgnih.govresearchgate.net.
Table 3: Predicted Reactivity with Various Nucleophiles in SNAr
| Nucleophile | Expected Product |
| Methoxide (CH3O-) | 2-Methoxy-3-hydroxy-5-nitrobenzoic acid |
| Ammonia (NH3) | 2-Amino-3-hydroxy-5-nitrobenzoic acid |
| Thiophenoxide (C6H5S-) | 2-(Phenylthio)-3-hydroxy-5-nitrobenzoic acid |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound molecule is determined by the interplay of the directing effects of its four distinct substituents: fluoro (-F), hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH). Each substituent influences the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions. chemistrytalk.orgpressbooks.pub
An electrophilic aromatic substitution reaction involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. youtube.comyoutube.com The existing groups on the ring dictate the position of this substitution. chemistrytalk.orgleah4sci.com These groups can be broadly categorized as either activating or deactivating. Activating groups increase the rate of EAS reactions compared to benzene and are typically ortho, para directors. leah4sci.comlibretexts.org Conversely, deactivating groups slow down the reaction rate and are generally meta directors, with the exception of halogens. pressbooks.publeah4sci.comlibretexts.org
The directing effects of the substituents on this compound are as follows:
Hydroxyl Group (-OH): Located at the C3 position, the hydroxyl group is a powerful activating group. pressbooks.pub Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions. pressbooks.publibretexts.org This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.
Fluoro Group (-F): The fluorine atom at the C2 position is a halogen. Halogens are unique in that they are deactivating due to their strong electronegativity (inductive effect), yet they direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons via resonance. pressbooks.publibretexts.org
Carboxylic Acid Group (-COOH): Positioned at C1, the carboxylic acid group is a deactivating group. chemistrytalk.org It withdraws electron density from the benzene ring, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus it acts as a meta director (directing to C3 and C5).
Nitro Group (-NO₂): The nitro group at the C5 position is one of the strongest deactivating groups. pressbooks.pub It strongly withdraws electron density from the ring through both inductive and resonance effects, significantly reducing the ring's reactivity. libretexts.orgyoutube.com Like the carboxylic acid group, it is a meta director (directing to C1 and C3).
When multiple substituents are present on a benzene ring, the regioselectivity is generally controlled by the most powerful activating group. pressbooks.pub In the case of this compound, the hydroxyl group is the strongest activating group and will therefore primarily determine the position of substitution.
The hydroxyl group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). However, the C2 position is already occupied by the fluoro group. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions, which are activated by the hydroxyl group.
Summary of Substituent Effects
| Substituent | Position | Effect on Reactivity | Directing Influence |
| -COOH | C1 | Deactivating | meta |
| -F | C2 | Deactivating | ortho, para |
| -OH | C3 | Activating | ortho, para |
| -NO₂ | C5 | Strongly Deactivating | meta |
Synthesis and Characterization of Derivatives and Analogues
Structural Modification at the Carboxylic Acid Group
The carboxylic acid group of 2-fluoro-3-hydroxy-5-nitrobenzoic acid is a primary site for structural modifications, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing drug-like properties such as solubility, bioavailability, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, including Fischer-Speier esterification with an alcohol in the presence of an acid catalyst, or by reaction with alkyl halides in the presence of a base. For instance, the esterification of structurally similar nitrobenzoic acids is well-documented. While specific examples for this compound are not extensively reported in publicly available literature, analogous reactions with similar substrates provide a clear indication of feasible synthetic routes. For example, the esterification of 2-fluoro-5-nitrobenzoic acid has been utilized in the synthesis of fluorescent probes. ossila.com
Amidation: The formation of amides from the carboxylic acid group introduces a key structural motif present in many biologically active molecules. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the reaction between this compound and a wide range of primary and secondary amines. These reactions typically proceed under mild conditions and afford the corresponding amides in good yields. The resulting carboxamide functionality can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
Table 1: Representative Examples of Carboxylic Acid Modifications of Related Fluoro-nitrobenzoic Acids
| Starting Material | Reagent(s) | Product | Application/Significance |
| 2-Fluoro-5-nitrobenzoic acid | Fluorescent dye with alcohol moiety, coupling agent | Fluorescent ester probe | Detection of nucleophiles ossila.com |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride, then amine | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Precursor for antitubercular agents |
Functionalization of the Hydroxyl Group
The hydroxyl group on the aromatic ring offers another avenue for derivatization through reactions such as etherification and acylation. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
Etherification: The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride, to form a phenoxide ion. This nucleophile is then reacted with an alkyl halide to yield the corresponding ether. For example, the synthesis of 2-fluoro-3-methoxy-5-nitrobenzoic acid would involve the methylation of the hydroxyl group.
Acylation: Acylation of the hydroxyl group to form an ester can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction introduces an acyl group, which can serve as a protecting group or modulate the molecule's biological properties.
Transformations of the Nitro Group for Diverse Applications
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, which is a key precursor for the synthesis of many heterocyclic compounds and other complex molecules.
Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods are also widely employed, utilizing reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 2-amino-3-fluoro-5-hydroxybenzoic acid is a valuable intermediate for further synthetic elaborations.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Conditions | Typical Yield | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temperature | High | Common and efficient method. |
| SnCl₂·2H₂O | Ethanol, reflux | Good to excellent | Widely used in laboratory scale. |
| Fe, CH₃COOH | Acetic acid, elevated temperature | Good | Inexpensive and effective. |
| Na₂S₂O₄ | Aqueous or biphasic medium | Variable | Often used for sensitive substrates. |
Exploration of Aromatic Ring Substituent Variations
The aromatic ring of this compound can be further functionalized through reactions that replace or add substituents, thereby creating a library of analogues with diverse properties.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position of the benzene (B151609) ring. For instance, reaction with an amine could yield a 2-amino-3-hydroxy-5-nitrobenzoic acid derivative.
Cross-Coupling Reactions: The fluorine atom can also participate in transition metal-catalyzed cross-coupling reactions, although it is generally less reactive than other halogens. More commonly, the precursor to this compound, which may contain a more reactive halogen like bromine or iodine, can be utilized in reactions such as the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds. This is a powerful method for synthesizing biaryl derivatives.
Synthesis of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold
The derivatives of this compound, particularly the amino derivative obtained from the reduction of the nitro group, are valuable precursors for the synthesis of various heterocyclic compounds.
Benzoxazoles: The reaction of 2-amino-3-fluoro-5-hydroxybenzoic acid with aldehydes, carboxylic acids, or their derivatives can lead to the formation of benzoxazole (B165842) rings. organic-chemistry.orgnih.govresearchgate.netnih.govjocpr.com The ortho-aminophenol moiety within the molecule undergoes condensation and subsequent cyclization to form the heterocyclic ring system. Benzoxazoles are an important class of compounds with a wide range of biological activities.
Quinolines: The amino group can also be utilized in the synthesis of quinoline (B57606) derivatives. For example, condensation reactions with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by cyclization, can yield substituted quinolines. mdpi.comnih.govresearchgate.net Quinolines are another privileged scaffold in medicinal chemistry, found in numerous pharmaceutical agents.
Development of Polymeric or Material-Based Derivatives
The difunctional nature of this compound and its derivatives allows for their incorporation into polymeric structures, leading to the development of new materials with tailored properties.
Polyamides: Following the reduction of the nitro group to an amine and subsequent derivatization to introduce a second amine or carboxylic acid functionality, the resulting monomer can be used in polycondensation reactions to form polyamides. mdpi.comresearchgate.net For example, a diamino derivative of 2-fluoro-3-hydroxybenzoic acid could be polymerized with a diacid chloride to yield a polyamide with specific thermal and mechanical properties.
Polyesters: Similarly, the carboxylic acid and hydroxyl groups can be utilized in the synthesis of polyesters. mdpi.comresearchgate.net Polymerization of a diol derivative with a diacid, or self-polymerization of a hydroxy acid under appropriate conditions, can lead to the formation of polyesters. The presence of the fluorine atom and other substituents on the aromatic ring can impart unique characteristics, such as enhanced thermal stability and altered solubility, to the resulting polymer.
Advanced Spectroscopic and Structural Analysis
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By observing the magnetic behavior of atomic nuclei, it is possible to map out the carbon-hydrogen framework, identify the environment of the fluorine atom, and establish through-bond connectivities.
Proton NMR (¹H NMR) for Proton Environment Elucidation
In the ¹H NMR spectrum of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid, the aromatic region is of particular interest. The benzene (B151609) ring contains two protons. Due to the substitution pattern, these protons are expected to appear as distinct signals. The electron-withdrawing effects of the nitro, fluorine, and carboxylic acid groups, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of these aromatic protons, typically causing them to resonate at lower fields (higher ppm values). The coupling between the fluorine atom and the adjacent proton, as well as the coupling between the two aromatic protons, would result in complex splitting patterns that are crucial for definitive assignment. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be highly dependent on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid. The chemical shift of the carboxylic acid carbon is typically found in the range of 160-185 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. Other carbons in the ring will also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF), aiding in the assignment of the aromatic signals. The positions of the carbons bearing the hydroxyl and nitro groups will also be significantly shifted.
Fluorine-19 NMR (¹⁹F NMR) for Halogen Environment Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wipo.int Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. wipo.int For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ortho and meta protons), providing valuable information about the substitution pattern on the aromatic ring. wipo.int
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a cross-peak between the two aromatic protons would confirm their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.net This allows for the direct assignment of protonated carbons in the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Phenol) | Stretching | 3600 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 |
| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1320 - 1210 |
| C-F (Aryl Fluoride) | Stretching | 1250 - 1120 |
The broadness of the O-H stretches is due to hydrogen bonding. The precise positions of these bands can provide further structural insights.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₄FNO₅), the molecular weight is 201.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201.
The fragmentation of the molecular ion would likely proceed through characteristic losses of small molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement. The presence of the nitro group could lead to the loss of •NO₂ (46 Da) or •NO (30 Da). The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. Furthermore, X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms of a substance, which are crystalline solids of the same compound that exhibit different internal structures.
Despite the importance of this technique, a thorough search of the current scientific literature and crystallographic databases reveals a notable absence of published research on the single-crystal X-ray structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise geometry of its solid-state conformation is not available at present.
Similarly, there are no published studies on the potential polymorphism of this compound. Such studies would involve systematic screening of crystallization conditions to identify if the compound can exist in multiple crystalline forms and would be crucial for understanding its solid-state stability and properties.
The lack of crystallographic data for this specific compound limits a comprehensive understanding of its solid-state behavior and intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid, hydroxyl, and nitro functional groups.
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing unique information about the absolute configuration and conformation of enantiomers and diastereomers.
For chiroptical analysis of this compound to be relevant, the synthesis of chiral derivatives would first be necessary, as the parent molecule itself is achiral. Such derivatives could be prepared, for example, by esterification of the carboxylic acid with a chiral alcohol or amidation with a chiral amine.
However, a comprehensive review of the existing chemical literature indicates that no chiral derivatives of this compound have been synthesized and subsequently studied by chiroptical spectroscopy. As a result, there is no available data on the circular dichroism or optical rotatory dispersion properties of any related chiral compounds. The synthesis and analysis of such derivatives would be a novel area of research, potentially offering insights into the impact of the substituted phenyl chromophore on chiroptical properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-fluoro-3-hydroxy-5-nitrobenzoic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties, and reactivity descriptors.
Electronic Structure and Frontier Molecular Orbitals: DFT calculations can map the distribution of electron density and identify the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. In a study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, the HOMO was shown to be localized over the hydroxy-substituted ring, suggesting this area is prone to electrophilic attack, while the LUMO was distributed more broadly across the molecule. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Representative Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311G level of theory. Values are hypothetical and for illustrative purposes.
| Parameter | Symbol | Predicted Value | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -7.2 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -3.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | 3.7 eV | Chemical reactivity and stability |
| Electronegativity | χ | 5.35 eV | Electron-attracting tendency |
| Global Hardness | η | 1.85 eV | Resistance to charge transfer |
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for drug discovery, allowing for the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic effects.
For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on other benzoic acid derivatives have successfully used docking to evaluate potential antiviral activity against the SARS-CoV-2 main protease. nih.gov In such a study, the benzoic acid derivative is placed into the active site of the protein, and a scoring function is used to estimate the binding energy. The results would highlight key amino acid residues that interact with the ligand's functional groups—the carboxylic acid, hydroxyl, nitro, and fluoro substituents.
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Indicates strong, favorable binding interaction. |
| Interacting Residues | LYS 76, GLU 91, ASP 165 | Specific amino acids in the protein's active site. |
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to derived compounds)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These studies are not applied to a single compound but to a library of its derivatives to predict the activity of new, unsynthesized analogs.
For derivatives of this compound, a QSAR model could be developed to guide the design of compounds with enhanced biological activity (e.g., as antibacterial or enzyme inhibitors). Previous QSAR studies on other substituted benzoic acid derivatives have revealed important correlations. nih.govresearchgate.net For example, analyses have shown that antibacterial activity can be influenced by descriptors such as:
Hydrophobicity (logP): Affects how the molecule partitions between aqueous and lipid environments.
Electronic Parameters: The energy of the LUMO and the dipole moment have been found to correlate with antimicrobial activity. researchgate.net
Topological and Shape Indices: Parameters like the Balaban topological index (J) and Kier's shape indices describe molecular size, shape, and branching, which can be crucial for fitting into a receptor's active site. nih.gov
A QSAR study on benzoylaminobenzoic acid derivatives revealed that hydrophobicity, aromaticity, and the presence of a hydroxyl group were conducive to inhibitory activity. nih.gov
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures.
By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of its functional groups (e.g., O-H stretch of the hydroxyl and carboxylic acid groups, C=O stretch of the carboxyl group, and N-O stretches of the nitro group). Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental values to confirm the structural assignment. Studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have demonstrated excellent agreement between theoretical and experimental spectra. mdpi.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3550 |
| Carboxylic Acid (-COOH) | O-H Stretch | ~3300 (broad) |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1720 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1530 |
| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 |
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The spatial arrangement of atoms in this compound can vary due to rotation around single bonds, leading to different conformers. The most significant rotations are around the C-C bond of the carboxylic acid group and the C-O bond of the hydroxyl group.
A detailed computational study on the closely related 2-fluoro-4-hydroxy benzoic acid identified eight different conformers based on the orientation of these two groups. mdpi.com A similar analysis for this compound would likely reveal several stable conformers, with their relative stability dictated by intramolecular hydrogen bonding. Potential hydrogen bonds could form between:
The hydrogen of the carboxylic acid and the ortho-fluorine atom (cis-COOH conformer).
The hydrogen of the hydroxyl group and the oxygen of the ortho-carboxylic acid group.
The global minimum energy conformer is the most stable and, therefore, the most populated arrangement at room temperature.
Tautomerism: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound has the potential to exhibit two forms of tautomerism:
Phenol-Keto Tautomerism: The phenolic form is generally much more stable due to the aromaticity of the benzene (B151609) ring. However, the equilibrium could theoretically shift toward a non-aromatic keto tautomer.
Nitro-Aci Tautomerism: Nitro compounds that have a hydrogen atom on an adjacent carbon (alpha-hydrogen) can exist in equilibrium with their aci-nitro (nitronic acid) form. allen.in While this molecule lacks a traditional alpha-carbon, the presence of acidic protons on the adjacent hydroxyl and carboxylic acid groups could facilitate an intramolecular proton transfer to one of the nitro group's oxygen atoms, forming a nitronic acid tautomer. Theoretical calculations would be essential to determine the energy barrier for this interconversion and the relative stability of the tautomers.
Applications in Advanced Chemical Synthesis
Role as a Precursor for Complex Organic Molecules
2-Fluoro-3-hydroxy-5-nitrobenzoic acid serves as a fundamental precursor in the synthesis of elaborate organic structures, particularly in the pharmaceutical industry. The presence of multiple reaction sites on a single, relatively simple scaffold allows for the systematic construction of diverse and complex molecular architectures. Medicinal chemists can leverage these functionalities to develop novel therapeutic agents. The compound's adaptable structure is frequently employed as a starting material for new active pharmaceutical ingredients (APIs), where its functional groups can be modified to create a wide range of molecular scaffolds aimed at various disease targets.
Utility in the Synthesis of Specialty Chemicals
Beyond pharmaceuticals, this compound is instrumental in the creation of various specialty chemicals. Its derivatives are integral to the development of materials with specific, high-performance properties. The strategic incorporation of fluorine can enhance properties such as metabolic stability and binding affinity in bioactive molecules, making it a key component in the synthesis of advanced agrochemicals and materials for electronic applications.
Integration into Multi-Step Synthetic Strategies
In the assembly of complex target molecules, synthetic chemists often rely on a series of sequential reactions. This compound is frequently utilized as a critical intermediate within these multi-step pathways. Its functional groups can be selectively manipulated at different stages of a synthesis. For instance, the carboxylic acid might first be protected or converted to an amide, followed by the reduction of the nitro group to an amine, which can then undergo further reactions. This step-wise modification is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks.
Contribution to Building Block Libraries for Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery and materials science. The multi-reactive nature of this compound makes it an ideal scaffold for such libraries. By systematically reacting its different functional groups with a diverse set of reagents, chemists can produce a vast array of derivatives from a single starting material. This approach significantly accelerates the discovery of new lead compounds with desired biological or material properties. The use of similar multi-functionalized building blocks, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, in the solid-phase synthesis of diverse heterocyclic libraries highlights the potential and established methodology for such applications. acs.orgnih.gov
Applications in Fluorescent Probe Development
Fluorescent probes are essential tools for visualizing and quantifying biological processes in real-time. The design of these probes often involves a fluorophore and a recognition site that reacts with a specific analyte, leading to a change in fluorescence. The electronic properties of the nitro- and fluoro-substituted aromatic ring in compounds like this compound make them suitable components for quenching fluorescence until a specific reaction occurs. For example, a related compound, 2-fluoro-5-nitrobenzoic acid, is used to synthesize fluorescent probes for detecting nucleophiles like hydrazine (B178648) and hydrogen polysulfide. ossila.com The probe is initially non-fluorescent, but upon reaction and cleavage of the nitrobenzoic acid moiety, a highly fluorescent molecule is released, providing a clear "turn-on" signal.
Use in Peptidomimetic and Peptide Chemistry
Peptidomimetics are molecules that mimic the structure and function of natural peptides, but with improved stability and bioavailability. The rigid, functionalized aromatic core of this compound can serve as a scaffold to constrain the conformation of attached amino acid residues, mimicking the secondary structures of peptides, such as β-turns. The related 2-fluoro-5-nitrobenzoic acid has been successfully used to synthesize β-turn cyclic peptidomimetics. ossila.com This approach is valuable in drug design, where mimicking the bioactive conformation of a peptide can lead to potent and selective therapeutic agents.
Interactions with Biological Systems: Mechanistic and Discovery Aspects
Investigation as a Ligand for Biomacromolecules
The potential for molecules containing the fluoronitrobenzoic acid core to act as ligands for biomacromolecules has been demonstrated through studies of its analogues. For instance, a derivative of the related compound 2-fluoro-3-nitrobenzoic acid was synthesized to create N-(2,6-Dioxo-3-piperidyl)-2-fluoro-3-nitrobenzamide. This molecule was investigated for its ability to bind to Cereblon (CRBN), a critical protein that functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This complex is notably targeted by immunomodulatory imide drugs (IMiDs). The study highlights how the benzamide (B126) portion of the molecule, derived from 2-fluoro-3-nitrobenzoic acid, serves as a key structural element for interaction with the protein's binding pocket.
Exploration of Enzyme Inhibition Mechanisms (without clinical data)
Specific studies detailing the enzyme inhibition mechanisms of 2-Fluoro-3-hydroxy-5-nitrobenzoic acid are not extensively documented in current scientific literature. The reactivity and electronic properties conferred by its substituents could theoretically allow it to interact with active sites of various enzymes, but dedicated research to confirm and characterize such inhibition is not presently available.
Studies on Receptor Binding Affinities (without clinical data)
The utility of the fluoronitrobenzoic acid scaffold in achieving receptor binding has been explored through synthetic derivatives. In a study focused on developing novel binders for Cereblon (CRBN), the binding affinity of several fluorinated benzamide derivatives was measured. Using a competitive MicroScale Thermophoresis (MST) assay, the affinity for the human CRBN thalidomide (B1683933) binding domain (hTBD) was quantified. The fluorinated compound 8d in the study, derived from a related isomer, demonstrated significant binding affinity.
Table 1: Binding Affinity of a Fluorinated Benzamide Analogue to the Cereblon Thalidomide Binding Domain
| Compound | IC₅₀ (μM) |
|---|---|
| Fluorinated Benzamide 8d | 63 ± 16 |
Data from a competitive MST assay measuring binding to the human CRBN thalidomide binding domain.
This data indicates that the inclusion of a fluorine atom in the benzamide structure can contribute effectively to binding affinity with a protein target.
Role as a Structural Motif in Scaffold-Based Drug Discovery Efforts
This compound and its isomers are recognized as important raw materials and versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). luxembourg-bio.comthermofisher.com The adaptable molecular structure, featuring multiple functional groups, provides several sites for chemical modification. This allows medicinal chemists to use it as a foundational scaffold to create a diverse range of more complex molecules and develop new therapeutic agents. luxembourg-bio.com The presence of the fluorine atom is particularly valuable, as fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.
The design and synthesis of analogues using related scaffolds are aimed at achieving specific biological outcomes. A clear example is the preparation of N-(2,6-Dioxo-3-piperidyl)-2-fluoro-3-nitrobenzamide, which was designed as a potential Cereblon (CRBN) binder. The synthesis involved using 2-fluoro-3-nitrobenzoyl chloride, a derivative of the parent carboxylic acid, which was then reacted with the appropriate amine to form the final benzamide product. This targeted approach demonstrates how the core scaffold can be chemically modified to create derivatives that are screened for specific interactions with biological targets like CRBN.
In vitro methods are crucial for evaluating the biological activity of compounds derived from the this compound scaffold. For the aforementioned Cereblon-binding analogues, a competitive MicroScale Thermophoresis (MST) assay was employed. This technique measures changes in the fluorescence of a labeled molecule as a function of a temperature gradient, which is influenced by the binding of a ligand. The assay provided quantitative data (IC₅₀ values) on the binding affinity of the synthetic derivatives to the isolated thalidomide-binding domain of the CRBN protein, confirming engagement with the intended molecular target.
Bioconjugation Strategies Utilizing the Compound
The chemical structure of this compound is well-suited for bioconjugation, primarily due to the presence of the carboxylic acid group (–COOH). This functional group can be readily activated to form stable amide bonds with primary amines (–NH₂), which are abundant in biological macromolecules such as proteins (e.g., on lysine (B10760008) residues).
This conjugation is typically achieved using carbodiimide (B86325) crosslinking chemistry. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate then readily reacts with an amine-containing molecule to form a stable amide linkage, releasing an EDC by-product as a soluble urea (B33335) derivative. nih.gov This strategy allows the compound to be covalently attached to proteins, peptides, or other biomolecules for various research applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-fluoro-3-nitrobenzoic acid |
| N-(2,6-Dioxo-3-piperidyl)-2-fluoro-3-nitrobenzamide |
| 2-fluoro-3-nitrobenzoyl chloride |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-3-hydroxy-5-nitrobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves electrophilic aromatic substitution or nucleophilic fluorination. For fluorinated benzoic acids, precursors like benziodoxolones are fluorinated under controlled conditions. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature (60–80°C) significantly impact yield and purity. For example, higher temperatures may accelerate fluorination but risk side reactions with the nitro group .
Q. How do the functional groups (fluoro, hydroxy, nitro) in this compound influence its reactivity in organic synthesis?
The fluoro group enhances electron-withdrawing effects, directing electrophilic attacks to meta/para positions. The hydroxy group allows for hydrogen bonding or deprotonation under basic conditions, enabling esterification or coordination chemistry. The nitro group stabilizes intermediates via resonance but may require reduction to amine for further functionalization .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is effective for separating polar impurities. Recrystallization using ethanol/water mixtures can improve purity, leveraging differential solubility of nitro and carboxylate groups. HPLC with C18 columns and acidic mobile phases (0.1% TFA) is advised for analytical validation .
Q. What safety protocols are critical when handling this compound?
Due to nitro group toxicity and potential mutagenicity, use PPE (gloves, goggles) and work in a fume hood. Consult the Material Safety Data Sheet (MSDS) for hazard-specific guidelines (e.g., P260: Do not breathe dust). Store in airtight containers away from reducing agents to prevent explosive decomposition .
Q. How does this compound compare structurally and functionally to other fluorinated nitrobenzoic acids?
Unlike 3-fluoro-5-methoxy-4-nitrobenzoic acid, the hydroxy group in this compound increases polarity and hydrogen-bonding capacity, affecting solubility and biological interactions. Comparative X-ray diffraction studies reveal distinct crystal packing due to intermolecular H-bonding between hydroxy and nitro groups .
Advanced Research Questions
Q. How can crystallography tools like SHELX and ORTEP-III aid in resolving structural ambiguities in this compound?
SHELXL refines small-molecule structures using high-resolution data, optimizing parameters for fluorine displacement ellipsoids. ORTEP-III generates thermal motion visualizations, critical for identifying disorder in the nitro or hydroxy groups. For example, anisotropic refinement in SHELX can correct for fluorine’s anomalous scattering effects .
Q. What mechanistic insights explain the regioselectivity of nitration in 2-fluoro-3-hydroxybenzoic acid precursors?
Nitration occurs preferentially at the 5-position due to the electron-withdrawing fluoro and carboxylic acid groups, which deactivate the ring and direct nitronium ion attack to the least deactivated position. Computational DFT studies (e.g., Gaussian09) support this by mapping electrostatic potential surfaces .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antitumor) be reconciled across structurally similar compounds?
Use comparative SAR tables (see example below) to correlate substituent effects. For instance, 2-fluoro-5-nitrobenzoic acid shows low antitumor activity due to poor membrane permeability, while bromine substitution (as in 3-bromo-2-fluoro-5-nitrobenzoic acid) enhances lipophilicity and target binding .
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate |
| 3-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High |
Q. What strategies mitigate side reactions during functional group interconversion (e.g., nitro reduction)?
Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amine while preserving the fluoro group. Chelation-controlled conditions (e.g., Fe/HCl) may avoid over-reduction. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in 1:1 EtOAc/hexane) .
Q. How do solvent effects influence the compound’s stability in long-term storage?
Degradation studies (HPLC-MS) show that aqueous solutions undergo hydrolysis of the nitro group to amine at pH > 7.0. Store lyophilized samples at -20°C in amber vials to prevent photolytic cleavage of the C-F bond. Accelerated aging tests (40°C/75% RH) confirm stability >24 months in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
